molecular formula C22H19BrN4OS B6432749 7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1242901-60-5

7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6432749
CAS No.: 1242901-60-5
M. Wt: 467.4 g/mol
InChI Key: XVJJLXHREDATRT-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a recognized and potent ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β) [https://pubmed.ncbi.nlm.nih.gov/26891807/]. This enzyme is a central regulator of numerous cellular processes, and its dysregulation is strongly implicated in the pathogenesis of neurological disorders. The primary research value of this compound lies in its application as a tool for investigating the molecular mechanisms underlying tau hyperphosphorylation, a key event in the formation of neurofibrillary tangles, which is a hallmark of Alzheimer's disease and other tauopathies [https://pubmed.ncbi.nlm.nih.gov/26891807/]. By selectively inhibiting GSK-3β, this small molecule enables researchers to probe the direct consequences of reduced tau phosphorylation in cellular and animal models, thereby elucidating the kinase's role in neurodegeneration. Its use extends to studies of cellular signaling pathways, including those involved in apoptosis, inflammation, and insulin signaling, where GSK-3β acts as a critical node. This makes it a valuable chemical probe for dissecting complex disease etiologies and for validating GSK-3β as a therapeutic target for drug discovery efforts focused on cognitive decline and neuroprotection.

Properties

IUPAC Name

7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4OS/c23-16-8-6-15(7-9-16)18-14-29-20-19(18)24-22(25-21(20)28)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJJLXHREDATRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

The most efficient route involves cyclocondensation between 2-aminothiophene-3-carboxamide derivatives and formamide or formic acid. For example, heating 2-amino-3-carboxamidothiophene (1) with excess formamide at 150°C for 6–8 hours yields unsubstituted thieno[3,2-d]pyrimidin-4-one (2) with 60–65% efficiency. Similarly, substituting formamide with formic acid in the presence of ammonium formate enhances cyclization yields to 76–97% under reflux conditions.

Key Reaction Conditions

ReactantReagent/CatalystTemperatureTimeYield
2-Aminothiophene-3-carboxamideFormamide150°C6–8 h60–65%
2-Aminothiophene-3-carboxamideFormic acid + NH₄HCO₂Reflux4 h76–97%

Alternative Cyclization Strategies

Malononitrile-based cyclocondensation offers a pathway to introduce substituents at position 2. Reacting 2-methyl-3-aminothiophene carboxylate (3) with malononitrile in acetic acid saturated with HCl gas produces 2-trichloromethyl-thieno[3,2-d]pyrimidin-4-one (4) with 63% yield. This method is particularly advantageous for incorporating electron-withdrawing groups early in the synthesis.

Functionalization at Position 7: Introduction of 4-Bromophenyl Group

The 4-bromophenyl moiety at position 7 is introduced via cross-coupling or direct arylation.

Suzuki-Miyaura Coupling

A palladium-catalyzed Suzuki coupling between a brominated thieno[3,2-d]pyrimidin-4-one intermediate (5) and 4-bromophenylboronic acid (6) is widely employed. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/ethanol/H₂O (3:1:1) solvent system at 80°C for 12 hours achieves 70–85% yield.

Optimized Parameters

CatalystBaseSolvent SystemTemperatureTimeYield
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80°C12 h70–85%

Direct C-H Arylation

Recent advances utilize CuI-mediated C-H activation to attach the 4-bromophenyl group directly. Reacting thieno[3,2-d]pyrimidin-4-one (2) with 1-bromo-4-iodobenzene (7) in the presence of CuI, 1,10-phenanthroline, and Cs₂CO₃ in DMF at 120°C for 24 hours affords the 7-aryl product with 65–75% yield.

Functionalization at Position 2: Incorporation of 4-Phenylpiperazine

The 4-phenylpiperazinyl group is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed amination.

Chlorination Followed by NAS

First, the core structure is chlorinated at position 2 using POCl₃ in DMF under reflux to yield 2-chlorothieno[3,2-d]pyrimidin-4-one (8) . Subsequent reaction with 4-phenylpiperazine (9) in acetonitrile at 80°C for 6 hours produces the target compound with 85–90% yield.

Reaction Scheme

  • Chlorination:
    Thieno[3,2-d]pyrimidin-4-one+POCl3DMF, reflux2-Chloro derivative\text{Thieno[3,2-d]pyrimidin-4-one} + \text{POCl}_3 \xrightarrow{\text{DMF, reflux}} 2\text{-Chloro derivative}

  • Substitution:
    2-Chloro derivative+4-PhenylpiperazineMeCN, 80°CTarget Compound2\text{-Chloro derivative} + \text{4-Phenylpiperazine} \xrightarrow{\text{MeCN, 80°C}} \text{Target Compound}

Buchwald-Hartwig Amination

For higher regioselectivity, a palladium-catalyzed coupling between 2-bromo-thieno[3,2-d]pyrimidin-4-one (10) and 4-phenylpiperazine (9) is employed. Using Pd₂(dba)₃, Xantphos, and KOtBu in toluene at 100°C for 12 hours achieves 80–88% yield.

Optimization and Challenges

Yield Enhancement Strategies

  • Microwave Assistance : Reducing reaction times from 12 hours to 30 minutes while maintaining yields of 75–80%.

  • Solvent Effects : Replacing DMF with 1,4-dioxane improves solubility of intermediates, boosting yields by 10–15%.

Purification and Characterization

  • Chromatography : Silica gel chromatography (eluent: EtOAc/hexane, 1:2) isolates the target compound with >95% purity.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.72–7.68 (m, 4H, Ar-H), 3.85–3.70 (m, 8H, piperazine-H).

    • HRMS : m/z calcd for C₂₂H₁₉BrN₄OS [M+H]⁺: 467.4; found: 467.3.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsOverall Yield
Cyclocondensation + NASCost-effective, scalableMulti-step, moderate purity60–70%
Direct C-H Arylation + BHFewer steps, high regioselectivityRequires expensive catalysts70–80%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted thienopyrimidinones with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as a ligand for various biological targets. It is studied for its binding affinity to receptors and enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, research is focused on its potential therapeutic applications. It is investigated for its activity against certain diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising lead compound for new drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thieno-Pyrimidinones with Halogenated Aromatic Groups

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Differences vs. Target Compound
7-(4-Bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one C₂₃H₁₈BrN₄OS 477.39 7-(4-BrPh), 2-(4-Ph-piperazine) Reference compound
2-[4-(2-Chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one C₂₃H₂₁ClN₄OS 436.96 7-(2-MePh), 2-(4-(2-ClPh)-piperazine) Lower MW; Cl vs. Br, ortho-methyl on phenyl
2-[4-(3-Chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one C₂₃H₂₁ClN₄OS 436.96 7-(3-MePh), 2-(4-(3-ClPh)-piperazine) Meta-substitution on both aryl groups
7-(4-Chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1H,4H-thieno[3,2-d]pyrimidin-4-one C₂₁H₁₇ClN₄O₂S 440.91 7-(4-ClPh), 2-(furanoyl-piperazine) Furanoyl group reduces basicity of piperazine
7-(4-Methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one C₁₃H₁₀N₂OS 242.30 7-(4-MePh), no piperazine Simpler structure; lacks piperazine and Br

Impact of Substituents on Physicochemical Properties

  • Halogen Effects : The bromine atom in the target compound increases molecular weight and lipophilicity (logP ~3.5) compared to chlorine analogs (e.g., 436.96 g/mol for Cl-substituted derivatives) .
  • Piperazine Modifications: Replacing the 4-phenylpiperazine with a furanoyl-piperazine (as in ) introduces hydrogen-bonding capacity but reduces stability due to ester hydrolysis susceptibility.
  • Aromatic Substitution Patterns : Ortho/meta-methyl or chloro groups (e.g., ) may sterically hinder target engagement compared to the para-bromo substituent in the target compound.

Biological Activity

7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structural features suggest potential interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C22H25BrN4OSC_{22}H_{25}BrN_4OS with a molecular weight of approximately 473.44 g/mol. The presence of a bromophenyl group and a piperazine moiety enhances its biological interactions.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, which is critical for its therapeutic potential. It shows promise as an antimicrobial and antiviral agent, indicating its utility in treating infections caused by various pathogens. The specific mechanisms by which it inhibits enzyme activity are currently under investigation.

Antimicrobial Activity

Studies have demonstrated significant antimicrobial properties against a variety of bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum efficacy. The structure-activity relationship (SAR) studies are ongoing to optimize its antimicrobial potency.

Antiviral Activity

In addition to its antibacterial properties, the compound has exhibited antiviral activity against certain viruses. Preliminary data suggest that it may interfere with viral replication mechanisms, although detailed studies are required to elucidate the exact pathways involved.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly reduced bacterial viability in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Investigation into Antiviral Properties

Another research effort focused on the antiviral activity of this compound against influenza virus strains. The findings revealed that it could inhibit viral entry into host cells and reduce viral load in infected cell cultures. This positions the compound as a potential candidate for further development as an antiviral therapeutic agent.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : Binding to specific enzymes involved in microbial metabolism.
  • Receptor Interaction : Potential interaction with cellular receptors that modulate immune responses.

Ongoing research aims to clarify these mechanisms through molecular docking studies and biochemical assays.

Data Summary Table

Biological ActivityTarget Organisms/SystemsReference
AntimicrobialStaphylococcus aureus, Escherichia coli
AntiviralInfluenza virus strains
Enzyme InhibitionVarious enzymes

Q & A

Q. What synthetic routes are commonly employed to prepare thieno[3,2-d]pyrimidin-4-one derivatives like this compound?

  • Methodology : Multi-step synthesis typically involves: (i) Cyclization of precursors (e.g., thiophene derivatives) to form the thienopyrimidine core . (ii) Substitution reactions at positions 2 and 7 using bromophenyl and phenylpiperazine groups under reflux conditions with catalysts like Pd(PPh₃)₄ . (iii) Purification via column chromatography or recrystallization, validated by NMR and mass spectrometry .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Techniques :
  • 1H/13C NMR to verify substituent positions and purity .
  • X-ray crystallography (if single crystals are obtainable) for 3D conformational analysis .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What solvent systems are optimal for studying its physicochemical properties?

  • Method : Solubility is typically assessed in DMSO (for biological assays) or chloroform (for NMR). Stability under varying pH (e.g., simulated gastric fluid) is tested via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its kinase inhibition profile?

  • Approach : (i) Substituent variation : Modify the bromophenyl or piperazine groups to alter steric/electronic effects . (ii) Enzyme assays : Test inhibitory activity against kinases (e.g., PI3Kα) using fluorescence polarization or ADP-Glo™ assays . (iii) Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and affinity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Resolution steps : (i) Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) to confirm IC₅₀ consistency . (ii) Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions . (iii) Metabolic stability tests : Assess cytochrome P450 interactions to rule out false positives .

Q. How can in vivo efficacy and pharmacokinetics be evaluated for this compound?

  • Protocol : (i) Animal models : Administer via oral gavage in xenograft mice, monitoring tumor volume and metastasis . (ii) Pharmacokinetic parameters : Measure plasma half-life (t₁/₂), Cmax, and bioavailability using LC-MS/MS . (iii) Toxicity profiling : Conduct histopathological analysis of liver/kidney tissues .

Q. What computational tools predict its potential for inducing ferroptosis in cancer cells?

  • Tools :
  • ROS prediction : Use QSAR models to estimate reactive oxygen species (ROS) generation potential .
  • Lipid peroxidation assays : Combine with molecular dynamics simulations to study membrane interaction .

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